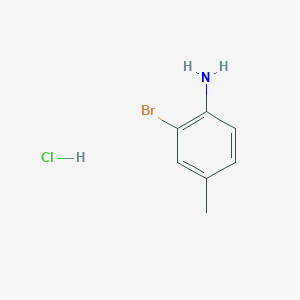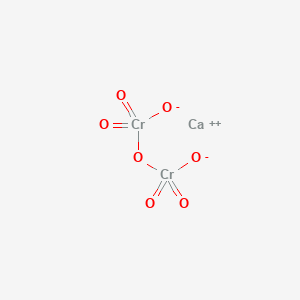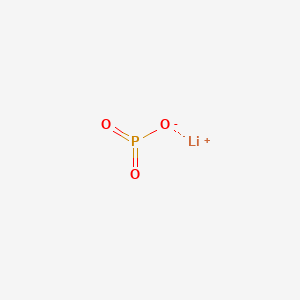
3-Pentyl Acetoacetate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Pentyl Acetoacetate involves reactions of triacetic acid lactone with carbonyl compounds. For example, the structure of 3-acetoacetyl-2-chromenone results from the reaction of 4-hydroxy-6-methyl-2-pyrone with 2-hydroxybenzaldehyde, demonstrating the type of reactions that might be involved in synthesizing related compounds (March et al., 1986). Moreover, synthesis techniques often involve comprehensive spectroscopic analysis, including X-ray, NMR, FTIR, and UV–Vis, to determine the structure and properties of the synthesized compounds (Milanović et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like this compound can be thoroughly analyzed using various spectroscopic techniques. The study by Milanović et al. (2021) highlights the use of experimental and theoretical methods to analyze the structural and spectroscopic properties of synthesized compounds, which could be applied to analyze this compound.
Chemical Reactions and Properties
Chemical reactions involving acetoacetyl derivatives often include Michael addition and aldol condensation. For instance, the synthesis of 3-(acetylthio)-2-alkyl alkanals via Michael addition of thioacetic acid to alpha,beta-unsaturated aldehydes showcases the type of chemical reactions this compound might undergo (Robert et al., 2004).
Physical Properties Analysis
The physical properties of compounds like this compound can be determined through spectroscopic analysis, as mentioned previously. These analyses provide valuable information on the bond lengths, angles, and intermolecular interactions within the crystal structure of the compound.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity and stability, can be inferred from studies on similar acetoacetyl compounds. For example, the enzymatic poly(3-hydroxybutyrate) synthesis from acetate showcases the metabolic and chemical transformation capabilities of acetoacetate derivatives (Satoh et al., 2003).
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies : A study by Nicholson et al. (1984) utilized NMR spectroscopy to detect ketone bodies, including acetoacetate, in serum, plasma, and urine from fasting and diabetic subjects. This technique allows for the simultaneous observation of metabolites without extensive sample pretreatment, providing insights into metabolic changes during conditions like diabetes (Nicholson et al., 1984).
Enzymatic Measurement Techniques : Williamson and Mellanby (1974) described an enzymatic method for determining 3-hydroxybutyrate, which involves its oxidation to acetoacetate. This method is applicable in fields like biochemistry and clinical biochemistry (Williamson & Mellanby, 1974).
Ketone Body Research : Møller (2020) highlighted the medical significance of ketone bodies, including 3-hydroxybutyrate and acetoacetate. The study emphasizes their role in areas like inflammation, oxidative stress, cancer, and heart disease, showing their potential in clinical applications (Møller, 2020).
Gas Chromatographic Determination : Kimura et al. (1985) developed a sensitive method for determining 3-hydroxybutyrate in plasma by converting it to acetone, which is then detected by gas chromatography. This method provides insights into the metabolism of ketone bodies in clinical settings (Kimura et al., 1985).
Astrocyte Amino Acid Metabolism : Yudkoff et al. (1997) studied the effects of acetoacetate on glial amino acid metabolism. The research provides valuable information on the metabolic interactions within the brain and their implications for neurological conditions (Yudkoff et al., 1997).
Synthetic Applications : Tsuji, Kasuga, and Takahashi (1979) explored a synthetic method involving acetoacetate for producing methyl dihydrojasmonate, demonstrating its utility in organic synthesis (Tsuji et al., 1979).
Catalytic Applications : Tas et al. (1997) reported on a bifunctional catalytic membrane containing Brønsted acids and sites for enantioselective hydrogenation of methyl acetoacetate, highlighting its potential in catalysis and green chemistry (Tas et al., 1997).
Mechanism of Action
Target of Action
It is known that β-keto esters, such as 3-pentyl acetoacetate, are important synthons in synthetic chemistry and often constitute a core building block in complex medicinal compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as transesterification . This process is a useful transformation in organic synthesis, particularly for the synthesis of compounds of pharmaceutical importance . Transesterification reactions that are selective for β-keto esters like this compound most likely proceed via an enol intermediate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transesterification of β-keto esters . This process has widespread application in agrochemicals and is commonplace in both research and industry . The transesterification of β-keto esters can lead to the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
Result of Action
The result of the action of this compound involves the production of complex molecules through the process of transesterification . This process allows for the selective modification of β-keto esters and the synthesis of complex molecules of pharmaceutical importance .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the transesterification process . .
Future Directions
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there may be future advancements in the methods used to synthesize and modify β-keto esters like 3-Pentyl Acetoacetate.
properties
IUPAC Name |
pentan-3-yl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-8(5-2)12-9(11)6-7(3)10/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTIWTQFHWICDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562917 | |
| Record name | Pentan-3-yl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13562-81-7 | |
| Record name | Pentan-3-yl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentyl Acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)







![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)